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molecular formula C9H8O3 B8357204 6-Hydroxy-2-methyl-1-benzofuran-3(2H)-one

6-Hydroxy-2-methyl-1-benzofuran-3(2H)-one

Cat. No. B8357204
M. Wt: 164.16 g/mol
InChI Key: RIWJWSBVBPIHFT-UHFFFAOYSA-N
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Patent
US07442808B2

Procedure details

To a stirred solution of resorcinol (5.5 g, 50 mmol) in methanesulfonic acid (75 mL) was added 2-bromopropionic acid (4.7 mL, 50 mmol) and P2O5 (4.0 g, 28 mmol). The resulting mixture was stirred for 30 min at 80° C. After cooling to room temperature, the reaction mixture was poured onto ice and extracted with chloroform (2×). The combined organic extracts were washed with brine, dried with sodium sulfate, and concentrated. The orange colored crude product (˜12 g) was carefully taken up into aqueous sodium hydroxide (2N, 245 mL) at 0-5° C., and the resulting mixture was stirred at room temperature overnight. The dark brown solution was cooled to 0° C., and carefully acidified to with concentrated HCI to pH ˜3. It was then extracted with ethyl acetate (3×). The combined organic extracts were washed with brine, dried with sodium sulfate, and concentrated. The crude material was purified on a silica gel column, eluting with ethyl acetate (20-75%) in hexanes. The final product was obtained as a crystalline solid upon standing at room temperature. The NMR showed a mixture of tautomers (mostly the enol form).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].Br[CH:10]([CH3:14])[C:11](O)=[O:12].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>CS(O)(=O)=O>[OH:2][C:1]1[CH:8]=[CH:7][C:6]2[C:11](=[O:12])[CH:10]([CH3:14])[O:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
4.7 mL
Type
reactant
Smiles
BrC(C(=O)O)C
Name
Quantity
4 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 min at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was carefully taken up into aqueous sodium hydroxide (2N, 245 mL) at 0-5° C.
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The dark brown solution was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified on a silica gel column
WASH
Type
WASH
Details
eluting with ethyl acetate (20-75%) in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC2=C(C(C(O2)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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